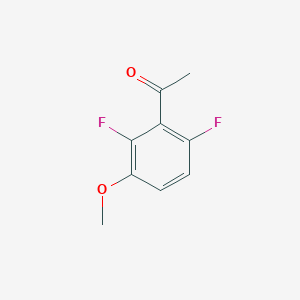

2',6'-Difluoro-3'-methoxyacetophenone

CAS No.: 1206593-23-8

Cat. No.: VC2947294

Molecular Formula: C9H8F2O2

Molecular Weight: 186.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1206593-23-8 |

|---|---|

| Molecular Formula | C9H8F2O2 |

| Molecular Weight | 186.15 g/mol |

| IUPAC Name | 1-(2,6-difluoro-3-methoxyphenyl)ethanone |

| Standard InChI | InChI=1S/C9H8F2O2/c1-5(12)8-6(10)3-4-7(13-2)9(8)11/h3-4H,1-2H3 |

| Standard InChI Key | ABYCRPRVOGSMLF-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(C=CC(=C1F)OC)F |

| Canonical SMILES | CC(=O)C1=C(C=CC(=C1F)OC)F |

Introduction

Chemical Structure and Properties

2',6'-Difluoro-3'-methoxyacetophenone is a derivative of acetophenone characterized by a benzene ring substituted with two fluorine atoms at the 2' and 6' positions and a methoxy group at the 3' position. The carbonyl group from the acetophenone moiety completes its structure. This arrangement of functional groups confers distinctive chemical and physical properties to the compound.

Basic Chemical Information

| Parameter | Value |

|---|---|

| CAS Number | 1206593-23-8 |

| Molecular Formula | C9H8F2O2 |

| Molecular Weight | 186.15 g/mol |

| IUPAC Name | 1-(2,6-difluoro-3-methoxyphenyl)ethanone |

| Standard InChI | InChI=1S/C9H8F2O2/c1-5(12)8-6(10)3-4-7(13-2)9(8)11/h3-4H,1-2H3 |

| Standard InChIKey | ABYCRPRVOGSMLF-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=C(C=CC(=C1F)OC)F |

The presence of two fluorine atoms in the molecular structure significantly influences the compound's physical and chemical properties. Fluorine, being the most electronegative element, creates a strong dipole that affects the electron distribution throughout the molecule. This electronic arrangement contributes to the compound's increased stability and unique reactivity profile.

Physical Properties

While specific experimental data for 2',6'-Difluoro-3'-methoxyacetophenone is limited in the literature, its physical properties can be inferred from related compounds. Based on similar structures, it likely appears as a white to off-white crystalline solid at room temperature. By comparison with related compounds such as 2',6'-Difluoro-3'-methylacetophenone, which has a similar structure but with a methyl group instead of a methoxy group, we can estimate certain physical characteristics .

Chemical Reactivity

Carbonyl Reactivity

The ketone functionality in 2',6'-Difluoro-3'-methoxyacetophenone is susceptible to nucleophilic addition reactions, similar to other acetophenone derivatives. This reactivity allows for transformations such as:

-

Condensation reactions with amines to form imines

-

Reduction to secondary alcohols

-

Aldol condensations with other carbonyl compounds

-

Wittig reactions to form alkenes

Influence of Fluorine Substituents

The two fluorine atoms at positions 2' and 6' significantly impact the compound's properties and reactivity:

-

Enhanced stability due to the strong C-F bonds

-

Increased lipophilicity, potentially improving membrane permeability in biological systems

-

Altered acidity of neighboring hydrogen atoms

-

Modified electronic distribution across the aromatic ring

These fluorine atoms can also influence the compound's interactions with biological targets, potentially enhancing binding affinity to enzymes or receptors through dipole-dipole interactions or hydrogen bonding.

Biological Activities and Applications

Research Applications

Beyond potential therapeutic uses, 2',6'-Difluoro-3'-methoxyacetophenone serves as a valuable research tool:

-

As a chemical probe in structure-activity relationship studies

-

As an intermediate in the synthesis of more complex fluorinated compounds

-

As a standard compound in analytical chemistry and spectroscopic studies

The compound's distinctive substitution pattern makes it useful for investigating the effects of fluorine positioning on molecular properties and biological activities.

Comparative Analysis with Related Compounds

Comparing 2',6'-Difluoro-3'-methoxyacetophenone with structurally similar compounds provides insights into how subtle structural changes affect chemical and biological properties.

Comparison with Isomeric Compounds

The different positions of fluorine atoms significantly affect the electronic distribution across the aromatic ring, influencing both chemical reactivity and potential biological interactions. For instance, the 2',6' difluoro substitution pattern creates a symmetrical electronic environment around the acetyl group, potentially affecting the carbonyl group's reactivity differently than the asymmetrical 2',4' pattern.

Comparison with Methyl Analogs

The comparison between 2',6'-Difluoro-3'-methoxyacetophenone and 2',6'-Difluoro-3'-methylacetophenone reveals how the replacement of a methoxy group with a methyl group affects properties:

| Property | 2',6'-Difluoro-3'-methoxyacetophenone | 2',6'-Difluoro-3'-methylacetophenone |

|---|---|---|

| Molecular Weight | 186.15 g/mol | 170.16 g/mol |

| Polarity | Higher due to methoxy group | Lower due to methyl group |

| Hydrogen Bonding | Can act as hydrogen bond acceptor | Cannot participate in hydrogen bonding |

| Metabolic Stability | Potentially lower due to demethylation | Potentially higher |

The methoxy group in 2',6'-Difluoro-3'-methoxyacetophenone introduces a potential hydrogen bond acceptor site, which could enhance interactions with biological targets compared to the methyl analog .

Spectroscopic Characteristics

Spectroscopic data provides valuable insights into the structural features and electronic properties of 2',6'-Difluoro-3'-methoxyacetophenone.

Infrared Spectroscopy

The IR spectrum of 2',6'-Difluoro-3'-methoxyacetophenone would be expected to show characteristic absorptions including:

-

A strong C=O stretching band around 1680-1700 cm-1

-

C-F stretching bands in the 1000-1400 cm-1 region

-

C-O-C asymmetric stretching from the methoxy group around 1200-1275 cm-1

-

Aromatic C=C stretching bands around 1450-1600 cm-1

These spectral features would be valuable for compound identification and purity assessment.

Future Research Directions

The unique structural features of 2',6'-Difluoro-3'-methoxyacetophenone present several promising avenues for future research:

Structure-Activity Relationship Studies

Further investigation into how the specific arrangement of fluorine atoms at the 2' and 6' positions affects biological activity compared to other substitution patterns could yield valuable insights for drug design. Systematic studies comparing various fluorinated acetophenone derivatives would help establish structure-activity relationships .

Synthetic Applications

Development of more efficient synthetic routes to 2',6'-Difluoro-3'-methoxyacetophenone and exploration of its potential as a building block for more complex molecules could expand its utility in organic synthesis. Particularly, its use in the preparation of heterocyclic compounds with potential biological activities represents a promising direction .

Biological Evaluation

Comprehensive screening of 2',6'-Difluoro-3'-methoxyacetophenone for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, would provide a more complete understanding of its potential therapeutic applications. Comparison with its structural analogs would further enrich our understanding of how subtle structural modifications affect biological activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume